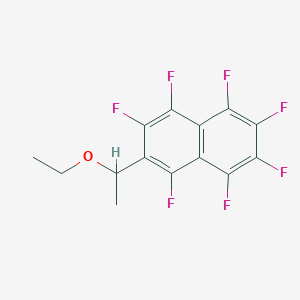
3-(6-Methyl-5-nitropyridin-2-yl)-N-(propan-2-yl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(6-Methyl-5-nitropyridin-2-yl)-N-(propan-2-yl)prop-2-enamide is a synthetic organic compound that belongs to the class of pyridine derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Methyl-5-nitropyridin-2-yl)-N-(propan-2-yl)prop-2-enamide typically involves multi-step organic reactions. A common synthetic route might include:
Nitration: Introduction of a nitro group to the pyridine ring.
Alkylation: Addition of a methyl group to the pyridine ring.
Amidation: Formation of the amide bond by reacting the pyridine derivative with an appropriate amine.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This might include:
Catalysts: Use of catalysts to speed up the reaction.
Temperature Control: Maintaining specific temperatures to favor the desired reaction pathway.
Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-(6-Methyl-5-nitropyridin-2-yl)-N-(propan-2-yl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of the nitro group to an amine.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Reagents like halogens or organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 3-(6-Methyl-5-nitropyridin-2-yl)-N-(propan-2-yl)prop-2-enamide would depend on its specific application. For example, if it has antimicrobial properties, it might inhibit the growth of bacteria by interfering with their metabolic pathways. The molecular targets and pathways involved would need to be identified through experimental studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(5-Nitropyridin-2-yl)-N-(propan-2-yl)prop-2-enamide: Lacks the methyl group.
3-(6-Methyl-2-pyridyl)-N-(propan-2-yl)prop-2-enamide: Lacks the nitro group.
3-(6-Methyl-5-nitropyridin-2-yl)-N-ethylprop-2-enamide: Has an ethyl group instead of an isopropyl group.
Uniqueness
The presence of both the nitro and methyl groups on the pyridine ring, along with the isopropyl group on the amide, makes 3-(6-Methyl-5-nitropyridin-2-yl)-N-(propan-2-yl)prop-2-enamide unique
Eigenschaften
CAS-Nummer |
89862-01-1 |
|---|---|
Molekularformel |
C12H15N3O3 |
Molekulargewicht |
249.27 g/mol |
IUPAC-Name |
3-(6-methyl-5-nitropyridin-2-yl)-N-propan-2-ylprop-2-enamide |
InChI |
InChI=1S/C12H15N3O3/c1-8(2)13-12(16)7-5-10-4-6-11(15(17)18)9(3)14-10/h4-8H,1-3H3,(H,13,16) |
InChI-Schlüssel |
QMBOYWPVTCWNRC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=N1)C=CC(=O)NC(C)C)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-((1-Phenyl-1H-pyrazolo[3,4-b]pyrazin-5-yl)oxy)phenyl)acetamide](/img/structure/B14395341.png)
![Acetic acid, [2-(aminocarbonyl)phenoxy]-, phenylmethyl ester](/img/structure/B14395346.png)

![1-({5-Cyano-6-[(4-nitrophenyl)sulfanyl]pyridin-3-yl}methyl)pyridin-1-ium](/img/structure/B14395366.png)

![4-[2-(4-Nitrocyclohexyl)propan-2-yl]cyclohexan-1-one](/img/structure/B14395373.png)
![6,7,9-Trimethyl-2,3-dihydro-1H-pyrrolo[1,2-a]azepine-5,8-dione](/img/structure/B14395386.png)

![1,4,5,7-Tetraphenylfuro[3,4-d]pyridazine](/img/structure/B14395398.png)

![N-[3-(Acetylsulfanyl)-2-methylpropanoyl]-N-(2-phenoxyethyl)glycine](/img/structure/B14395415.png)


